molecular formula C25H35N5O7 B296125 3-{7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

3-{7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

Cat. No.: B296125
M. Wt: 517.6 g/mol
InChI Key: HMBCSVGQCAXWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "TDPEB" and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

TDPEB acts as a selective antagonist of the adenosine receptor subtype A2A. This receptor is involved in a wide range of physiological processes, including neurotransmitter release, vasodilation, and immune function. By blocking the activity of this receptor, TDPEB can help researchers better understand the role of adenosine receptors in these processes.
Biochemical and Physiological Effects:
TDPEB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the release of dopamine and other neurotransmitters in the brain, as well as to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TDPEB in scientific research is its high selectivity for the A2A adenosine receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of TDPEB is that it has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on TDPEB. One area of interest is the development of new compounds that are similar to TDPEB but have improved solubility and other properties. Another area of interest is the use of TDPEB in the development of new therapies for conditions such as Parkinson's disease, which is characterized by dysfunction of the dopamine system in the brain. Overall, TDPEB is a promising compound that has the potential to contribute to a wide range of scientific research areas in the future.

Synthesis Methods

The synthesis of TDPEB is a complex process that involves multiple steps. The first step involves the synthesis of 3,4,5-trimethoxybenzoic acid, which is then reacted with propylamine to form propyl 3,4,5-trimethoxybenzoate. This intermediate compound is then reacted with 7-bromo-1,3-dimethylxanthine to form the final product, TDPEB.

Scientific Research Applications

TDPEB has been shown to have potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. In particular, TDPEB has been studied for its potential as a tool for studying adenosine receptors and their role in various physiological processes.

Properties

Molecular Formula

C25H35N5O7

Molecular Weight

517.6 g/mol

IUPAC Name

3-[7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxopurin-1-yl]propyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H35N5O7/c1-7-28(8-2)11-12-29-16-26-22-20(29)23(31)30(25(33)27(22)3)10-9-13-37-24(32)17-14-18(34-4)21(36-6)19(15-17)35-5/h14-16H,7-13H2,1-6H3

InChI Key

HMBCSVGQCAXWHF-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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